Dibutyltin maleate is an organotin compound with the chemical formula . This compound is characterized by the presence of two butyl groups attached to a tin atom, which is also bonded to a maleate group. It is primarily utilized in various industrial and scientific applications, particularly in polymer chemistry and catalysis. The synthesis of dibutyltin maleate typically involves the reaction of dibutyltin oxide with maleic acid or maleic anhydride under controlled conditions .
Dibutyltin maleate can be synthesized using several methods, with the most common involving the reaction of dibutyltin oxide with maleic acid or maleic anhydride.
The synthesis can also involve grinding the reactants together at controlled temperatures (not exceeding 40 °C) to facilitate the reaction without excessive heat generation . This method has shown to yield high-purity dibutyltin maleate.
The molecular structure of dibutyltin maleate features a central tin atom bonded to two butyl groups and a maleate moiety. The compound exhibits a specific geometric arrangement that allows it to function effectively in its applications.
Dibutyltin maleate participates in several types of chemical reactions:
Dibutyltin maleate acts primarily as a Lewis acid in polymerization reactions. It coordinates with monomers, facilitating the ring-opening process through a coordination-insertion mechanism. This property is crucial for its role as a catalyst in producing biodegradable polyesters from cyclic esters such as ε-caprolactone .
Relevant data include its melting point (around 134 °C) and molecular weight (approximately 292 g/mol), which indicate its potential stability and usability in various applications .
Dibutyltin maleate has extensive applications across several fields:
Dibutyltin maleate functions as a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist in mammalian systems. Reporter gene assays in HeLa cells demonstrate that dibutyltin maleate activates PPARγ-mediated transcription, though with significantly reduced efficacy (40-60% relative activation) compared to the full agonist rosiglitazone. This partial agonism occurs through direct binding to the PPARγ ligand-binding domain (LBD), initiating conformational changes that recruit coregulators necessary for transcriptional activation. Unlike full agonists that induce maximal receptor activation, dibutyltin maleate stabilizes a suboptimal PPARγ-coactivator interaction, resulting in incomplete target gene transactivation. The potency profile follows a non-linear dose-response curve characteristic of partial agonists, plateauing below maximal activation levels even at saturating concentrations [1].
Table 1: PPARγ Activation Profile of Dibutyltin Compounds in HeLa Cells
Compound | Relative PPARγ Activation (%) | Agonism Classification |
---|---|---|
Rosiglitazone | 100% | Full agonist |
Tributyltin chloride | 95-98% | Full agonist |
Dibutyltin maleate | 55-60% | Partial agonist |
Dibutyltin diacetate | 50-55% | Partial agonist |
Dibutyltin dichloride | 45-50% | Partial agonist |
Dibutyltin dilaurate | 40-45% | Partial agonist |
While tributyltin chloride acts as a full retinoid X receptor alpha (RXRα) agonist, dibutyltin maleate exhibits divergent receptor interaction properties. Structural analyses reveal that the maleate ligand configuration reduces RXRα binding affinity compared to tributyltin chloride's trialkyltin structure. This results in substantially lower transactivation efficacy (15-25% relative activation) in RXRα reporter assays. The differential activation stems from steric hindrance within the RXRα LBD pocket, where dibutyltin maleate fails to stabilize the coactivator-binding interface required for full transcriptional activity. This mechanistic distinction highlights the structure-activity relationship of organotins, where subtle variations in organic substituents significantly alter nuclear receptor specificity and activation potential [1].
The C285S point mutation in PPARγ's ligand-binding pocket completely abolishes dibutyltin maleate-induced receptor activation. This cysteine residue coordinates directly with the tin atom of organotin compounds, forming a critical coordination bond that stabilizes the ligand-receptor complex. Mutational studies confirm that replacement of C285 with serine disrupts this interaction, reducing dibutyltin maleate's transcriptional activity to baseline levels (equivalent to vehicle control). This provides mechanistic evidence that dibutyltin maleate shares the same PPARγ binding site as tributyltin chloride, with the tin atom serving as the essential coordination point for receptor interaction. The absolute dependence on C285 underscores the molecular specificity of dibutyltin-receptor engagement [1].
Dibutyltin maleate induces dose-dependent adipocyte differentiation in 3T3-L1 preadipocyte models, though with reduced efficiency compared to reference PPARγ agonists. Exposure triggers cytoplasmic lipid droplet accumulation and morphological transformation into mature adipocytes within 7-10 days. Quantitative analysis reveals approximately 60-70% of adipogenic induction capacity relative to rosiglitazone, consistent with its partial PPARγ agonism. The adipogenic process initiates through PPARγ:RXRα heterodimer formation, which binds to peroxisome proliferator response elements (PPREs) in adipogenic gene promoters. This receptor engagement activates the transcriptional cascade essential for adipocyte maturation, establishing dibutyltin maleate as a competent adipogenic organotin despite its reduced efficacy compared to tributyltin analogs [1] [5].
The PPARγ-specific antagonist T0070907 completely abrogates dibutyltin maleate-induced adipogenesis in 3T3-L1 cells. Co-treatment experiments demonstrate that T0070907 (at 10μM) reduces lipid accumulation to baseline levels by competitively inhibiting dibutyltin maleate binding to PPARγ's ligand-binding domain. This pharmacological blockade confirms that dibutyltin maleate's adipogenic effects are strictly PPARγ-dependent and not mediated through alternative pathways. The antagonist specifically disrupts the coactivator recruitment step essential for PPARγ transcriptional activity, providing mechanistic validation that dibutyltin maleate operates through canonical PPARγ signaling to drive adipocyte differentiation [1].
Dibutyltin maleate significantly upregulates adipogenic marker genes in a PPARγ-dependent manner. Quantitative PCR analyses in differentiated 3T3-L1 cells show 4.5-fold induction of Fabp4 (fatty acid-binding protein 4), 3.8-fold increase in Adipoq (adiponectin), and 3.2-fold elevation of Glut4 (glucose transporter type 4) expression compared to undifferentiated controls. This transcriptional program enhances lipid storage capacity (via FABP4), insulin sensitivity (via adiponectin secretion), and glucose uptake (via GLUT4 membrane translocation) – hallmarks of functional adipocytes. Chromatin immunoprecipitation confirms PPARγ binding to PPREs in the promoters of these genes, directly linking dibutyltin maleate-induced receptor activation to target gene transcription [5].
Dibutyltin maleate demonstrates potent anti-inflammatory activity in adipocyte models, significantly suppressing proinflammatory gene expression. In TNFα-stimulated 3T3-L1 adipocytes, dibutyltin maleate reduces Vcam1 (vascular cell adhesion molecule 1) expression by 65% and S100a8 (calprotectin subunit) by 72% compared to inflamed controls. This repression occurs through PPARγ-dependent mechanisms involving transrepression of NF-κB signaling. PPARγ directly interacts with NF-κB subunits, preventing their binding to inflammatory gene promoters. Additionally, dibutyltin maleate enhances IκBα stabilization, reducing nuclear translocation of NF-κB p65. This dual mechanism establishes dibutyltin maleate as an effective suppressor of adipose tissue inflammation, potentially contributing to improved metabolic function in adipocytes [1] [5].
Table 2: Inflammatory Gene Modulation by Dibutyltin Compounds
Gene | Function | Suppression by Dibutyltin Maleate | Primary Mechanism |
---|---|---|---|
Vcam1 | Leukocyte adhesion | 65% reduction | NF-κB transrepression |
S100a8 | Proinflammatory alarmin | 72% reduction | IκBα stabilization |
Dcn | Extracellular matrix remodeling | 60% reduction | PPARγ-dependent |
Fn1 | Fibronectin production | 58% reduction | PPARγ-dependent |
Lgals9 | Immune checkpoint molecule | 55% reduction | PPARγ-dependent |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: